

Spectroscopic Data of Dehydrofukinone: A Technical Guide

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Compound of Interest		
Compound Name:	Dehydrofukinone	
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This technical guide provides a comprehensive overview of the spectroscopic data for the natural product **Dehydrofukinone**, a sesquiterpenoid of interest in various research fields. The information presented herein includes detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols relevant to the analysis of such natural products.

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **Dehydrofukinone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for **Dehydrofukinone** (300 MHz, CDCl₃)

Chemical Shift (δ) (ppm)	Multiplicity	Assignment
1.846	S	СН₃
2.254	S	СН₃

s = singlet



Table 2: 13C NMR Spectroscopic Data for **Dehydrofukinone** (75 MHz, CDCl₃)

Chemical Shift (δ) (ppm)	Assignment
[Data not explicitly provided in search results; calculated values show good accordance with experimental data]	С

Note: Specific experimental ¹³C NMR chemical shifts were not detailed in the provided search results. However, computational studies have shown a strong correlation between calculated and experimental values for the carbon skeleton of **Dehydrofukinone**[1].

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **Dehydrofukinone**

Wavenumber (cm⁻¹)	Intensity	Assignment
3024	-	C-H stretching (sp²)
2961–2862	-	CH ₂ stretching
2862	Strong	C-H stretching (sp³)
1662	Very Strong	C=O stretching
1461, 1440	-	CH ₂ bending
1380–1344	-	CH ₂ twisting
1344	-	C-H deformation
1247–1165	-	CH ₂ rocking (IR)
741	Weak	C=O out-of-plane deformation
581	Weak	C=O in-plane deformation

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **Dehydrofukinone**



m/z	Interpretation
218	[M] ⁺ (Molecular Ion)

Note: The mass spectrum was recorded using an ionization energy of 70 eV[1]. The molecular formula of **Dehydrofukinone** is C₁₅H₂₂O, with a molecular weight of 218.3346 g/mol [2][3][4].

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited, providing a framework for the analysis of **Dehydrofukinone** and similar natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation:
 - Dissolve a precisely weighed sample of **Dehydrofukinone** (typically 1-10 mg) in a deuterated solvent (e.g., chloroform-d, CDCl₃).
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0.03 vol. % is a common concentration)[1].
 - Transfer the solution to a 5 mm NMR tube.
- Instrumentation and Data Acquisition:
 - The spectra are recorded on a spectrometer, such as a Bruker 300 AVANCE, operating at 300 MHz for ¹H and 75 MHz for ¹³C nuclei[1].
 - For ¹H NMR, standard pulse sequences are used.
 - For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.



Data Processing:

- The raw data (Free Induction Decay FID) is Fourier transformed to generate the frequency-domain spectrum.
- The spectrum is phased and baseline corrected.
- Chemical shifts are referenced to the internal standard (TMS at 0 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation:
 - For a liquid sample like **Dehydrofukinone**, a thin film can be prepared by placing a single drop of the neat compound between two potassium bromide (KBr) windows[1].
 - Alternatively, for solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
- Instrumentation and Data Acquisition:
 - The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer, such as a Perkin Elmer Spectrum RX, equipped with a suitable detector (e.g., DTGS)[1].
 - A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded first.
 - The sample is then placed in the beam path, and the sample spectrum is recorded.
 - Multiple scans (e.g., 16) are typically co-added to improve the signal-to-noise ratio, with a spectral resolution of around 2 cm⁻¹[1].
- Data Analysis:
 - The absorbance or transmittance spectrum is plotted as a function of wavenumber (cm⁻¹).



• The positions and shapes of the absorption bands are correlated with the vibrational frequencies of specific functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.

Methodology:

- Sample Introduction and Ionization:

 - The separated components elute from the GC column and enter the ion source of the mass spectrometer.
 - Electron Impact (EI) is a standard ionization method for such compounds, where the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation[1].
- Mass Analysis:
 - The resulting ions (the molecular ion and various fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or a mass selective detector like a Hewlett–Packard 5973)[1].
- Detection and Data Analysis:
 - An ion detector measures the intensity of the ions at each m/z value.
 - The resulting mass spectrum is a plot of relative ion intensity versus m/z.
 - The peak with the highest m/z value often corresponds to the molecular ion ([M]+), which
 provides the molecular weight of the compound. The other peaks represent fragment ions,

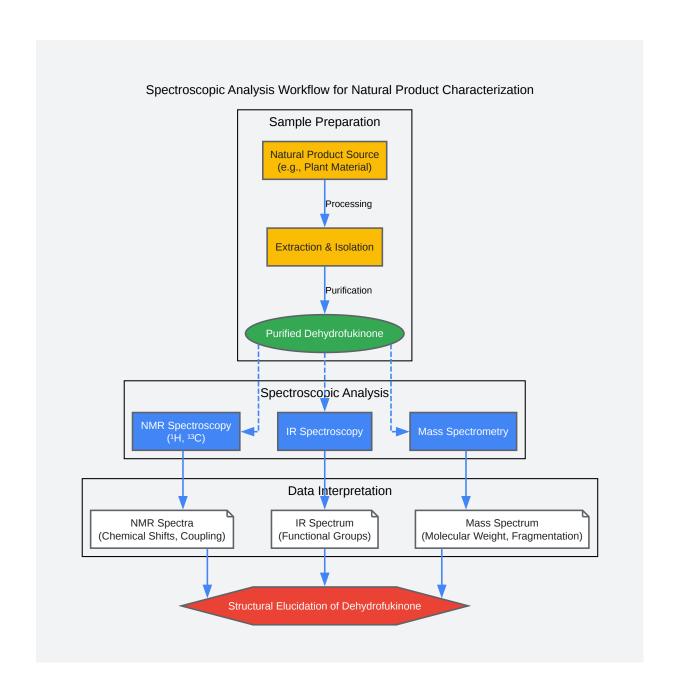


and their masses can provide clues about the structure of the molecule.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like **Dehydrofukinone**.





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Caption: General workflow for the spectroscopic characterization of **Dehydrofukinone**.



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